1-Ethyl-3-methylimidazolium hexafluorophosphate

Catalog No.
S608718
CAS No.
155371-19-0
M.F
C6H11F6N2P
M. Wt
256.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium hexafluorophosphate

CAS Number

155371-19-0

Product Name

1-Ethyl-3-methylimidazolium hexafluorophosphate

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hexafluorophosphate

Molecular Formula

C6H11F6N2P

Molecular Weight

256.13 g/mol

InChI

InChI=1S/C6H11N2.F6P/c1-3-8-5-4-7(2)6-8;1-7(2,3,4,5)6/h4-6H,3H2,1-2H3;/q+1;-1

InChI Key

DPDAKOVGQUGTHH-UHFFFAOYSA-N

SMILES

CCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F

Synonyms

(Emim)(Ac), (emIm)(ba), 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate, 1-ethyl-3-methylimidazolium, 1-ethyl-3-methylimidazolium acetate, 1-ethyl-3-methylimidazolium benzoate, 1-ethyl-3-methylimidazolium ethylsulfate, 1-ethyl-3-methylimidazolium hexafluorophosphate, 1-ethyl-3-methylimidazolium methylphosphate, 1-ethyl-3-methylimidazolium triflate, 1H-imidazolium, 3-ethyl-1-methyl-, 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1), 3-ethyl-1-methyl-1H-imidazolium, 3-ethyl-1-methylimidazolium, C2MIM compound, EMI PF6

Canonical SMILES

CCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F

The exact mass of the compound 1-Ethyl-3-methylimidazolium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6], CAS 155371-19-0) is a specialized ionic compound characterized by its high thermal stability, wide electrochemical window (~4.5 V), and distinct hydrophobicity [1]. Unlike many common room-temperature ionic liquids, [EMIM][PF6] is a solid at standard ambient conditions with a melting point of approximately 60–64 °C. This unique phase behavior, combined with the low steric bulk of the ethyl-substituted imidazolium cation and the moisture-resistant hexafluorophosphate anion, makes it a highly specific precursor and supporting electrolyte. In industrial and advanced laboratory procurement, it is primarily selected for high-voltage electrochemical cells, solid-state or gel polymer electrolytes, and biphasic extraction systems where water immiscibility and high anodic stability are non-negotiable [2].

Substituting [EMIM][PF6] with closely related analogs routinely leads to process failures in both phase behavior and electrochemical stability. Replacing it with the widely used 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) shifts the material from a meltable solid to a room-temperature liquid, destroying its utility in solid-state electrolytes and phase-change thermal storage. Conversely, substituting the anion to use 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) drastically alters the compound's solvation profile; [EMIM][BF4] is fully miscible with water, whereas [EMIM][PF6] is highly hydrophobic and forms stable two-phase systems essential for liquid-liquid extractions [1]. Furthermore, attempting to use cheaper halide salts like[EMIM][Cl] in electrochemical applications restricts the operating voltage window to under 3.0 V, leading to rapid anodic degradation in systems that require the ~4.5 V stability provided by the PF6 anion [2].

Solid-State Phase Behavior vs. Room-Temperature Liquid Alternatives

[EMIM][PF6] exhibits a melting point of 60–64 °C, making it a solid at room temperature, whereas its closest structural analog, [BMIM][PF6], is a room-temperature ionic liquid with a melting point of approximately 10 °C. This ~50 °C difference in melting transition dictates its handling and processability in thermal and polymer applications.

Evidence DimensionMelting Point / Phase at 25 °C
Target Compound Data60–64 °C (Solid)
Comparator Or Baseline[BMIM][PF6] at ~10 °C (Liquid)
Quantified Difference~50 °C higher melting point
ConditionsStandard atmospheric pressure, 25 °C ambient

Buyers seeking a meltable solid for thermal energy storage, solid polymer electrolyte doping, or phase-change applications must select the ethyl variant over the liquid butyl analog.

Moisture Resistance and Biphasic Extraction Suitability

The hexafluorophosphate anion imparts strict hydrophobicity to[EMIM][PF6], rendering it immiscible with water. In stark contrast, substituting the anion to form[EMIM][BF4] or [EMIM][CH3SO3] results in compounds that are completely miscible with aqueous solutions [1]. This binary phase behavior is critical for separation science.

Evidence DimensionAqueous Miscibility
Target Compound DataImmiscible (forms stable biphasic system)
Comparator Or Baseline[EMIM][BF4] (Fully miscible)
Quantified DifferencePhase separation vs. complete dissolution
ConditionsRoom temperature aqueous mixture

For liquid-liquid extraction workflows or moisture-sensitive electrochemical cells, the PF6 anion provides essential phase separation and hydrolytic stability that BF4 and acetate/sulfonate analogs lack.

High-Voltage Anodic Stability for Electrochemical Applications

[EMIM][PF6] provides an exceptionally wide electrochemical stability window of approximately 4.5 V, which is required for high-energy-density applications [1]. Utilizing cheaper halide-based precursors such as [EMIM][Cl] restricts the electrochemical window to <3.0 V due to the rapid oxidation of the chloride anion at the anode.

Evidence DimensionElectrochemical Stability Window
Target Compound Data~4.5 V
Comparator Or Baseline[EMIM][Cl] (< 3.0 V)
Quantified Difference>1.5 V wider operating potential range
ConditionsStandard electrochemical cell, room temperature

Procurement for high-voltage supercapacitors or battery research requires the PF6 salt to prevent premature anodic degradation that occurs rapidly with halide precursors.

Enhanced Ionic Mobility in Organic Solvent Formulations

When dissolved in aprotic solvents like acetonitrile for electrolyte formulations, the shorter ethyl chain of [EMIM][PF6] reduces steric hindrance compared to the bulkier butyl chain of [BMIM][PF6] [1]. This lower solvated radius translates directly to higher ionic conductivity and superior mass transport in electrochemical cells.

Evidence DimensionSteric Bulk and Solution Conductivity
Target Compound DataEthyl chain (lower steric hindrance, higher mobility)
Comparator Or Baseline[BMIM][PF6] (Butyl chain, higher viscosity and lower mobility)
Quantified DifferenceHigher diffusion coefficient and conductivity in solvent
ConditionsDissolved in aprotic solvents (e.g., Acetonitrile)

When formulating solvent-based electrolytes for CO2 reduction or supercapacitors, the smaller[EMIM]+ cation delivers superior mass transport and conductivity compared to the butyl variant.

Solid-State and Gel Polymer Electrolytes

Because [EMIM][PF6] is a solid at room temperature but melts at ~60 °C, it is ideally suited for melt-processing into polymer matrices. It provides the high 4.5 V electrochemical window necessary for advanced battery research without the leakage risks associated with room-temperature liquid analogs like [BMIM][PF6] .

Biphasic Liquid-Liquid Extraction Workflows

The strict water immiscibility of [EMIM][PF6] makes it a superior extraction medium for separating heavy metals or organic compounds from aqueous streams. Unlike [EMIM][BF4], which dissolves in water, [EMIM][PF6] forms a stable, easily separable organic phase [1].

High-Voltage Supercapacitor Formulations

For supercapacitors utilizing aprotic solvents like acetonitrile, [EMIM][PF6] acts as a high-performance supporting electrolyte. The compact ethyl cation ensures higher ionic mobility than butyl variants, while the PF6 anion prevents anodic degradation up to 4.5 V, far outperforming halide salts [2].

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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